molecular formula C12H17NO4S B2937789 2-Methanesulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline CAS No. 328022-71-5

2-Methanesulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

Cat. No. B2937789
CAS RN: 328022-71-5
M. Wt: 271.33
InChI Key: ZYLRGOJVBAJLFQ-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline is a chemical compound with the CAS Number: 328022-71-5 . It has a molecular weight of 271.34 and its IUPAC name is 6,7-dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H17NO4S . The InChI code for this compound is 1S/C12H17NO4S/c1-16-11-6-9-4-5-13 (18 (3,14)15)8-10 (9)7-12 (11)17-2/h6-7H,4-5,8H2,1-3H3 .


Chemical Reactions Analysis

In terms of chemical reactions, it’s known that similar compounds like 6,7-dimethoxy-3,4-dihydroisoquinoline can undergo reactions with o-quinone methides . The products of heterocyclization, 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho [1’,2’:5,6] [1,3]oxazino- [2,3-a]isoquinolines, were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols .

It is a high-melting, thermostable crystalline substance, readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols .

Scientific Research Applications

Chemical Reactivity and Synthesis Applications

One study explores the acceleration of the reaction rate of methanesulfonyl fluoride with acetylcholinesterase, indicating a potential use in studying enzyme inhibition mechanisms. This study suggests that the presence of substituted ammonium ions significantly influences the reaction rate, highlighting the compound's utility in biochemical research (Kitz & Wilson, 1963).

Biological and Environmental Impact

Methanesulfonic acid, related to the compound , plays a critical role in the biogeochemical cycling of sulfur. It is formed in large quantities in the atmosphere and used by various bacteria as a sulfur source, indicating the environmental significance of methanesulfonyl compounds (Kelly & Murrell, 1999).

Receptor Modeling

A series of 6-(omega-methanesulfonylthioalkoxy)-2-N-methyl-1,2,3,4-tetrahydroisoquinolines were prepared to probe alpha2-adrenergic receptors. This research demonstrates the compound's relevance in receptor modeling and drug design, offering insights into receptor structure and function (Heinonen et al., 1998).

Methodological Advancements in Synthesis

Rapid microwave-assisted cleavage of methyl phenyl ethers using methanesulfonic acid presents a new method for synthesizing desmethyl precursors and removing protecting groups. This advancement is significant for chemical synthesis, providing a quicker and more efficient pathway for compound modification (Fredriksson & Stone-Elander, 2002).

Antioxidant Research

The development of non-toxic, water-soluble antioxidants like bis(2,2-dimethyl-4-methane sulphonic acid sodium salt-1,2-dihydroquinoline)-6,6'-methane demonstrates the compound's utility in mitigating liver necrosis induced by toxic substances in rats. This research is pivotal for understanding and developing treatments for acute hepatotoxicity (Börzsönyi et al., 1981).

Oxidation Studies

The oxidation of methanesulfinic acid and the reactions of the methanesulfonyl radical, both in the absence and presence of dioxygen, were investigated, revealing insights into the oxidation processes and potential applications in environmental chemistry (Flyunt et al., 2001).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

6,7-dimethoxy-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-16-11-6-9-4-5-13(18(3,14)15)8-10(9)7-12(11)17-2/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLRGOJVBAJLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methanesulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

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